(8)-Shogaol

Anticancer Antiproliferative Cancer Research

(8)-Shogaol (CAS 104186-07-4, also designated -Shogaol) is a monomethoxybenzene-derived α,β-unsaturated ketone with the molecular formula C19H28O3 and molecular weight of 304.42 g/mol. This phenolic compound belongs to the shogaol class of phytochemicals and is formed via dehydration of the corresponding gingerol during thermal processing or storage of ginger (Zingiber officinale Roscoe).

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 104186-07-4
Cat. No. B168885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8)-Shogaol
CAS104186-07-4
Synonyms(8)-shogaol
8-shogaol
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+
InChIKeyLGZSMXJRMTYABD-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(8)-Shogaol CAS 104186-07-4: Structural Identity and Procurement Specification for Ginger Shogaol Reference Standards


(8)-Shogaol (CAS 104186-07-4, also designated [8]-Shogaol) is a monomethoxybenzene-derived α,β-unsaturated ketone with the molecular formula C19H28O3 and molecular weight of 304.42 g/mol . This phenolic compound belongs to the shogaol class of phytochemicals and is formed via dehydration of the corresponding gingerol during thermal processing or storage of ginger (Zingiber officinale Roscoe) [1]. Unlike the more extensively studied [6]-shogaol, (8)-Shogaol possesses an eight-carbon alkyl side chain, a structural feature that confers distinct pharmacokinetic, target engagement, and bioactivity profiles relative to its shorter- and longer-chain analogs [2].

(8)-Shogaol Procurement: Why Chain-Length Specificity Precludes Interchange with Other Ginger Shogaols


Shogaol analogs cannot be treated as interchangeable commodities due to carbon chain length-dependent divergence in both metabolic stability and target pharmacology. Comparative glucuronidation kinetics reveal that [8]-shogaol exhibits the highest intrinsic clearance (CLint) in human liver microsomes among the three major shogaol homologs, indicating that substitution with [6]-shogaol or [10]-shogaol will yield materially different systemic exposure and metabolic profiles [1]. Furthermore, head-to-head COX-2 inhibition assays demonstrate a 2.3-fold potency difference between [8]-shogaol and [10]-shogaol, while TRPV1 antagonist activity differs substantially across homologs [2]. These quantitative divergences establish that (8)-Shogaol occupies a distinct pharmacological niche that cannot be recapitulated by alternative ginger shogaols without compromising experimental reproducibility or therapeutic targeting [3].

(8)-Shogaol: Quantitative Comparative Evidence for Scientific Selection and Procurement Decision-Making


Anticancer Potency: (8)-Shogaol vs. Corresponding Gingerol Structural Analog

Shogaols as a class exhibit substantially greater growth inhibitory activity against cancer cells than their corresponding gingerol precursors. Direct head-to-head comparison between [8]-shogaol and [8]-gingerol is supported by class-level data showing that shogaols ([6], [8], and [10]) have much stronger growth inhibitory effects than gingerols ([6], [8], and [10]) on H-1299 human lung cancer cells and HCT-116 human colon cancer cells [1]. The most striking differential was observed for the [6]-analog pair ([6]-shogaol IC50 of ∼8 μM versus [6]-gingerol IC50 of ∼150 μM, representing a ~19-fold potency enhancement), with the shogaol advantage attributed to the α,β-unsaturated ketone moiety that is absent in gingerols [1].

Anticancer Antiproliferative Cancer Research

COX-2 Selective Inhibition: (8)-Shogaol Potency Relative to [10]-Shogaol and [10]-Gingerol

In a direct head-to-head COX-2 inhibition assay using purified compounds, [8]-shogaol demonstrated an IC50 of 17.5 μM, which is 2.3-fold less potent than [10]-shogaol (IC50 = 7.5 μM) but 1.8-fold more potent than [10]-gingerol (IC50 = 32 μM) [1]. Critically, [8]-shogaol exhibited selective COX-2 inhibition with no detectable COX-1 inhibition, a selectivity profile that mirrors that of [10]-shogaol and [10]-gingerol in this assay [1].

Anti-inflammatory COX-2 Selective Inhibition

TRPV1 Antagonist Activity: (8)-Shogaol Binding Affinity Quantification

(8)-Shogaol demonstrates potent antagonist activity at human TRPV1 expressed in HEK293 cells, with an IC50 of 15 nM for inhibition of N-arachidonoyl-dopamine-induced effect at pH 5.5 [1]. Under acidic conditions (pH 5.5) that mimic inflammatory tissue environments, the compound exhibits even higher potency with an IC50 of 7 nM for inhibition of capsaicin-induced TRPV1 activation [1]. This activity has been validated in vivo, where (8)-shogaol effectively reduced nociceptive behaviors in mice elicited by chemical stimuli, noxious heat, and inflammation, and antagonized morphine analgesic tolerance independent of opioid receptor function [2].

Pain TRPV1 Analgesic Ion Channel

Hepatic Glucuronidation Kinetics: (8)-Shogaol Metabolic Clearance vs. [6]-Shogaol and [10]-Shogaol

Direct comparative glucuronidation kinetics in pooled human liver microsomes (HLM) demonstrate that [8]-shogaol exhibits the highest intrinsic clearance (CLint) among the three major shogaol homologs, with a CLint range of 1.37–2.87 mL·min⁻¹·mg⁻¹ across the shogaol series [1]. Reaction phenotyping identified UGT2B7 as the predominant UGT isoform, contributing 34.2% of [8]-shogaol glucuronidation in HLM (compared to 40.8% for [6]-shogaol and 36.0% for [10]-shogaol) [1].

Pharmacokinetics Metabolism Glucuronidation Bioavailability

In Vivo Analgesic Efficacy: (8)-Shogaol in Inflammatory Pain Models

In a comprehensive in vivo study, (8)-shogaol (designated 8S) demonstrated significant analgesic efficacy across multiple pain modalities. Oral or intraperitoneal administration of 8S effectively reduced nociceptive behaviors in mice elicited by chemical stimuli (formalin test), noxious heat (hot plate test), and inflammation (carrageenan-induced paw edema) [1]. Critically, genetic deletion of TRPV1 significantly abolished the analgesic action of 8S, confirming target engagement in vivo [1]. Mechanistic studies revealed that TRPV1 activation by 8S resulted in channel desensitization both in vitro and in vivo, attributed to TRPV1 degradation or withdrawal from the cell surface [1].

Analgesic Inflammatory Pain In Vivo TRPV1

Anti-Platelet Activity and COX-2 Inhibition: (8)-Shogaol Dual Pharmacological Profile

(8)-Shogaol exhibits dual pharmacological activity with anti-platelet effects (IC50 = 5 μM) and COX-2 inhibition (IC50 = 17.5 μM) [1]. The anti-platelet IC50 of 5 μM establishes a baseline potency for thrombotic research applications. Comparative COX-2 inhibition data show that [8]-shogaol (IC50 = 17.5 μM) is 2.3-fold less potent than [10]-shogaol (IC50 = 7.5 μM) but 1.8-fold more potent than [10]-gingerol (IC50 = 32 μM), with all three compounds exhibiting COX-2 selectivity over COX-1 [2].

Anti-Platelet COX-2 Cardiovascular Thrombosis

(8)-Shogaol: High-Value Research Applications Driven by Differentiated Chain-Length Pharmacology


Non-Opioid Analgesic Drug Discovery Targeting TRPV1 Desensitization

(8)-Shogaol is validated for in vivo analgesia research based on its TRPV1-mediated mechanism with single-digit nanomolar potency (IC50 = 7–15 nM) [1]. Its demonstrated ability to reduce inflammatory pain and reverse morphine analgesic tolerance independent of opioid receptor function supports its use as a lead compound for non-opioid analgesic development. The TRPV1-dependent channel desensitization and degradation pathway distinguishes it from direct opioid receptor agonists and other analgesic mechanisms [2].

Structure-Activity Relationship (SAR) Studies of Shogaol Homologs with Defined Metabolic Clearance

The superior intrinsic clearance (CLint) of (8)-Shogaol in human liver microsomes, coupled with its intermediate COX-2 inhibitory potency (IC50 = 17.5 μM) and distinct TRPV1 antagonist activity, makes it an essential comparator in SAR studies of ginger shogaol homologs [1]. Its well-characterized UGT2B7-mediated glucuronidation pathway (34.2% contribution in HLM) provides a defined metabolic benchmark for evaluating novel shogaol derivatives and prodrug strategies aimed at improving oral bioavailability [2].

COX-2 Selective Anti-Inflammatory Screening with Defined Potency Bracketing

(8)-Shogaol serves as an intermediate-potency, COX-2-selective reference standard for anti-inflammatory screening cascades. Its IC50 of 17.5 μM occupies the potency range between the more potent [10]-shogaol (IC50 = 7.5 μM) and the weaker [10]-gingerol (IC50 = 32 μM), enabling researchers to establish dose-response bracketing and structure-activity relationships for ginger-derived anti-inflammatory agents [1]. The demonstrated lack of COX-1 inhibition supports its utility in research aimed at minimizing gastrointestinal side effects associated with non-selective COX inhibition [1].

Dual Anti-Platelet and Anti-Inflammatory Mechanism Studies in Cardiovascular Models

The dual anti-platelet (IC50 = 5 μM) and COX-2 inhibitory (IC50 = 17.5 μM) activity of (8)-Shogaol supports its application in cardiovascular and thrombosis research where both platelet aggregation and inflammatory prostaglandin synthesis are relevant therapeutic targets [1]. This dual mechanism profile distinguishes it from single-target anti-platelet agents and provides a natural product lead for investigating multi-target cardiovascular protection strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (8)-Shogaol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.